molecular formula C13H15NO5S B2816255 Furfurylamine, N-(3,4-dimethoxyphenylsulfonyl)- CAS No. 185300-37-2

Furfurylamine, N-(3,4-dimethoxyphenylsulfonyl)-

Cat. No.: B2816255
CAS No.: 185300-37-2
M. Wt: 297.33
InChI Key: SASNCAHPVARPOR-UHFFFAOYSA-N
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Scientific Research Applications

Furfurylamine, N-(3,4-dimethoxyphenylsulfonyl)- has a wide range of applications in scientific research, including:

Safety and Hazards

Furfurylamine is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, and not breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The sustainable production of amines from renewable resources, such as biomass, is necessary . Furfurylamine, being a product of such a process, has a significant role to play in this regard. The development of more efficient and stable heterogeneous catalysts for the synthesis of amines from biomass-derived platforms is a promising future research direction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furfurylamine, N-(3,4-dimethoxyphenylsulfonyl)- typically involves the reaction of furfurylamine with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of Furfurylamine, N-(3,4-dimethoxyphenylsulfonyl)- can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Furfurylamine, N-(3,4-dimethoxyphenylsulfonyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Furfurylamine, N-(3,4-dimethoxyphenylsulfonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The presence of the 3,4-dimethoxyphenylsulfonyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby increasing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furfurylamine, N-(3,4-dimethoxyphenylsulfonyl)- is unique due to the presence of the 3,4-dimethoxyphenylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, solubility, and reactivity, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5S/c1-17-12-6-5-11(8-13(12)18-2)20(15,16)14-9-10-4-3-7-19-10/h3-8,14H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASNCAHPVARPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00970471
Record name N-[(Furan-2-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00970471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5510-08-7
Record name N-[(Furan-2-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00970471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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